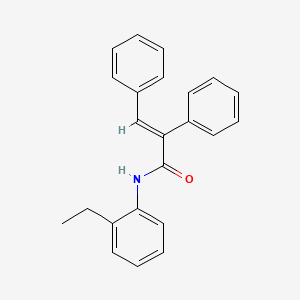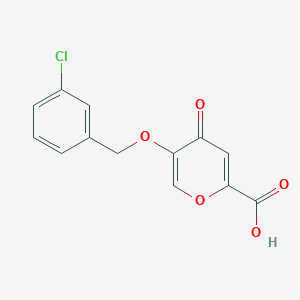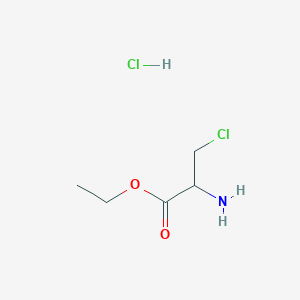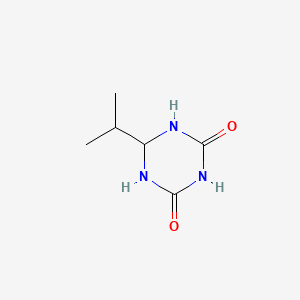
3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione is a chemical compound known for its unique structure and properties. It is characterized by the presence of pentafluoroethyl groups attached to a pyridine ring, which significantly influences its reactivity and applications.
Métodos De Preparación
One common method is the solvothermal synthesis, which involves reacting the appropriate pyridine derivative with pentafluoroethyl reagents under controlled temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen.
Aplicaciones Científicas De Investigación
3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which 3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The pentafluoroethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
3,5-Bis-pentafluoroethyl-1H-pyridine-4-thione can be compared with other similar compounds, such as:
3,5-Bis-trifluoromethyl-1H-pyridine-4-thione: Similar structure but with trifluoromethyl groups instead of pentafluoroethyl groups.
3,5-Bis-difluoromethyl-1H-pyridine-4-thione: Contains difluoromethyl groups, leading to different reactivity and applications.
3,5-Bis-ethyl-1H-pyridine-4-thione: Lacks the fluorine atoms, resulting in significantly different chemical properties.
The uniqueness of this compound lies in its enhanced reactivity and stability due to the presence of pentafluoroethyl groups, which are not found in many other compounds .
Propiedades
Fórmula molecular |
C9H3F10NS |
|---|---|
Peso molecular |
347.18 g/mol |
Nombre IUPAC |
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H3F10NS/c10-6(11,8(14,15)16)3-1-20-2-4(5(3)21)7(12,13)9(17,18)19/h1-2H,(H,20,21) |
Clave InChI |
RMUYFZZALJSOPB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=S)C(=CN1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[4-fluoro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B12121303.png)

![2-{5-[4-(tert-butyl)phenyl]-4-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)}-N-(2-methoxyphenyl)acetamide](/img/structure/B12121318.png)

![2-(2,4-dimethylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12121334.png)




![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12121358.png)

![2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12121367.png)
![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)
![6-(4-chlorobenzyl)-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B12121386.png)
